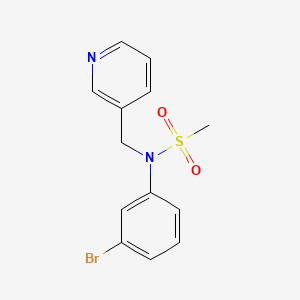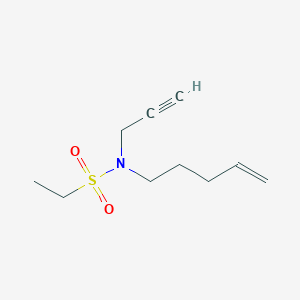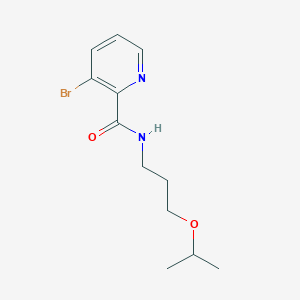
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.
Mécanisme D'action
The mechanism of action of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is not fully understood, but it is thought to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that play a role in gene expression by removing acetyl groups from histone proteins. By inhibiting these enzymes, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide may alter gene expression and lead to changes in cellular function.
Biochemical and Physiological Effects:
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a histone deacetylase inhibitor, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have antioxidant activity and to inhibit the production of inflammatory cytokines. Additionally, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have a protective effect on neurons, reducing the damage caused by oxidative stress and other insults.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is that it has been well-characterized in the literature, with numerous studies investigating its properties and potential applications. Additionally, the synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is relatively straightforward and can be carried out using readily available reagents. However, one limitation of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide. One possibility is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the effects of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide on gene expression and cellular function, with the goal of identifying new targets for drug development. Finally, studies could investigate the safety and toxicity of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide, with the goal of determining whether it could be used as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide involves several steps, including the reaction of 6-methyl-4-pyrone with propylamine to form 6-methyl-4-oxopyran-3-yl-N-propylamine. This intermediate is then reacted with acetic anhydride to yield 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide. The synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been well-documented in the literature, and several variations of the procedure have been reported.
Applications De Recherche Scientifique
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been investigated for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In particular, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have activity as a histone deacetylase inhibitor, which may make it useful in the treatment of certain types of cancer. Additionally, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-4-12-11(14)7-16-10-6-15-8(2)5-9(10)13/h5-6H,3-4,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHHPZTJMOUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=COC(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)